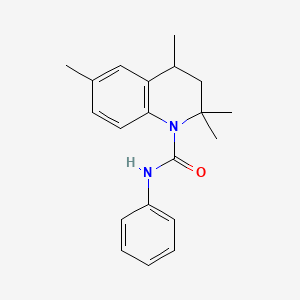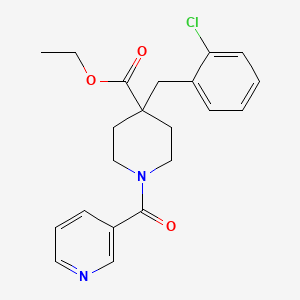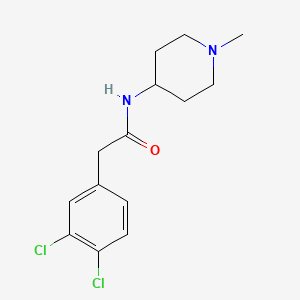
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as TMQ or Antioxidant TMQ, is a synthetic antioxidant that is widely used in various industrial applications. TMQ is a member of the quinoline family and has a unique structure that makes it an effective antioxidant.
Mecanismo De Acción
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide acts as an antioxidant by scavenging free radicals and preventing the formation of reactive oxygen species (ROS). It also inhibits lipid peroxidation, which is a major cause of cellular damage. This compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. Additionally, this compound has been shown to improve insulin sensitivity and glucose metabolism in diabetic rats. This compound has also been shown to protect against neurodegeneration and cognitive impairment in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide has several advantages for lab experiments. It is stable under various conditions and can be easily synthesized. Additionally, this compound is relatively inexpensive compared to other antioxidants. However, this compound has some limitations. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound can interfere with some assays, which can affect the accuracy of the results.
Direcciones Futuras
There are several future directions for 2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide research. One direction is to investigate the potential use of this compound in the treatment of cancer. This compound has been shown to have anticancer properties in vitro, and further studies are needed to determine its efficacy in vivo. Another direction is to investigate the use of this compound as a neuroprotective agent in the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, future studies could investigate the use of this compound in combination with other antioxidants to enhance its efficacy.
Métodos De Síntesis
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide is synthesized by reacting 2,4,6-trimethylphenol with aniline in the presence of a catalyst, followed by the addition of maleic anhydride. The resulting product is then reduced to yield this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
Aplicaciones Científicas De Investigación
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its antioxidant properties. It has been shown to protect against oxidative stress and prevent DNA damage in various cell types. This compound has also been investigated for its potential use in the treatment of diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, this compound has been used as a stabilizer in rubber and polymer industries.
Propiedades
IUPAC Name |
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydroquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-14-10-11-18-17(12-14)15(2)13-20(3,4)22(18)19(23)21-16-8-6-5-7-9-16/h5-12,15H,13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXZKMXGCTYQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C)C(=O)NC3=CC=CC=C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl methanesulfonate](/img/structure/B4898212.png)

![propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate](/img/structure/B4898231.png)
![N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4898232.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4898240.png)
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4898245.png)
![N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B4898250.png)




![N-(5-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4898293.png)
![3,4-dimethyl-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4898299.png)
![3-bromo-2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4898304.png)